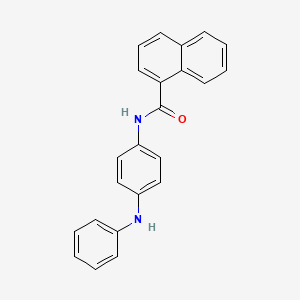
N-(4-anilinophenyl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)naphthalene-1-carboxamide involves the reaction of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(4-anilinophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
N-(4-anilinophenyl)naphthalene-1-carboxamide has several scientific research applications:
作用機序
N-(4-anilinophenyl)naphthalene-1-carboxamide exerts its effects by inhibiting PCNA, a protein essential for DNA replication and repair . By interfering with PCNA’s function, the compound induces DNA double-stranded breaks in a transcription-dependent manner, leading to the selective killing of cancer cells . This mechanism involves the dissociation of PCNA from actively transcribed chromatin regions and the enhancement of the interaction between PCNA and the largest subunit of RNA polymerase II, RPB1 .
類似化合物との比較
Similar Compounds
N-(2-Methoxyphenyl)naphthalene-1-carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N-(3-Methoxyphenyl)naphthalene-1-carboxamide: Another similar compound with a different substitution pattern.
N-(3-Methylphenyl)naphthalene-1-carboxamide: This compound has a methyl group instead of an aniline group.
Uniqueness
N-(4-anilinophenyl)naphthalene-1-carboxamide is unique due to its specific inhibition of PCNA, making it a promising candidate for anticancer therapy . Its ability to selectively target cancer cells while sparing normal cells sets it apart from other similar compounds .
特性
IUPAC Name |
N-(4-anilinophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(22-12-6-8-17-7-4-5-11-21(17)22)25-20-15-13-19(14-16-20)24-18-9-2-1-3-10-18/h1-16,24H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMJSFQBYOYFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
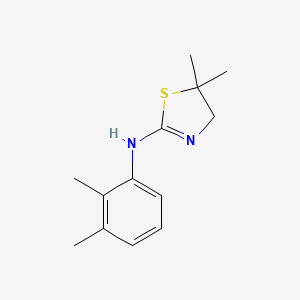
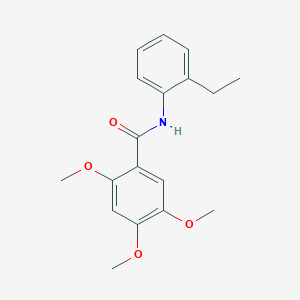
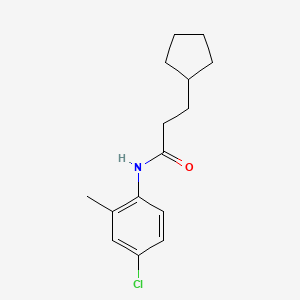
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)
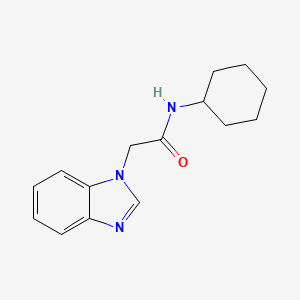
![[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B5886246.png)
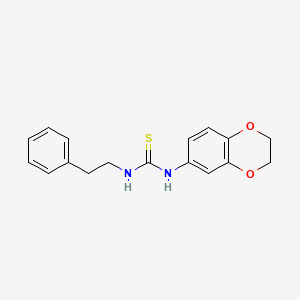
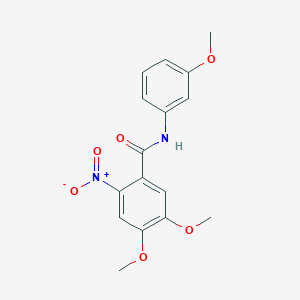
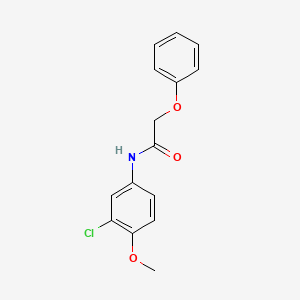
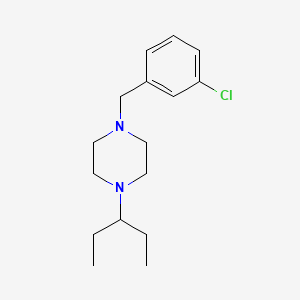
![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole](/img/structure/B5886296.png)
